

In Vitro Synthesis of Galidesivir Triphosphate for Research Applications

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Compound of Interest

Compound Name: Galidesivir triphosphate

Cat. No.: B12426737

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

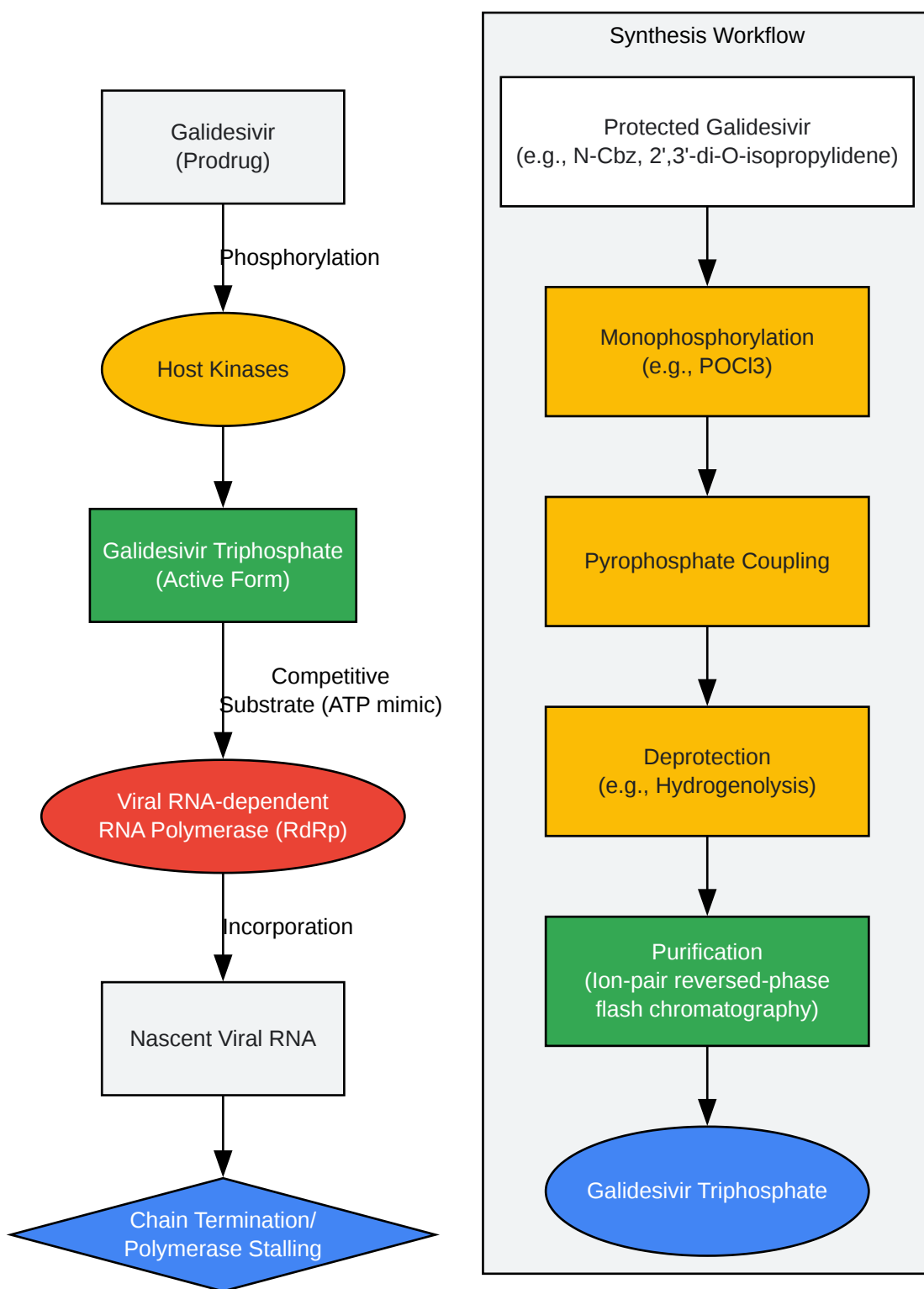
Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent and an adenosine nucleoside analog.^{[1][2][3]} Its activity spans a wide range of RNA viruses, including filoviruses, flaviviruses, and coronaviruses.^{[2][3]} The efficacy of Galidesivir is dependent on its intracellular conversion to the active triphosphate form, **Galidesivir triphosphate** (Gal-TP).^{[4][5]} This conversion is catalyzed by host cell kinases.^{[4][5]} Gal-TP acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.^{[1][4]} The mechanism of inhibition involves the incorporation of Gal-TP into the nascent viral RNA chain, which subsequently causes stalling of the RdRp and premature termination of RNA synthesis.^[5]

For detailed in vitro studies of viral polymerases and for high-throughput screening of potential antiviral agents, a direct supply of Gal-TP is essential. This circumvents the variability of intracellular phosphorylation efficiencies across different cell lines.^[2] This document provides detailed protocols for the in vitro chemical synthesis of **Galidesivir triphosphate** and its subsequent use in a viral polymerase inhibition assay.

Mechanism of Action: Inhibition of Viral RdRp

Galidesivir, as a nucleoside analog, must be phosphorylated to its triphosphate form to exert its antiviral effect. This process is initiated by host cellular kinases. Once formed, **Galidesivir triphosphate** mimics the natural nucleotide adenosine triphosphate (ATP) and is incorporated into the growing viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to the premature termination of the elongating RNA strand, thereby disrupting viral replication.^{[1][2]}



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References

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- 5. Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
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